molecular formula C8H12BrN3O B8729035 2-((5-Bromopyrimidin-2-yl)oxy)-N,N-dimethylethanamine

2-((5-Bromopyrimidin-2-yl)oxy)-N,N-dimethylethanamine

Cat. No.: B8729035
M. Wt: 246.10 g/mol
InChI Key: VGJITRRQYVONDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Bromopyrimidin-2-yl)oxy)-N,N-dimethylethanamine is a useful research compound. Its molecular formula is C8H12BrN3O and its molecular weight is 246.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12BrN3O

Molecular Weight

246.10 g/mol

IUPAC Name

2-(5-bromopyrimidin-2-yl)oxy-N,N-dimethylethanamine

InChI

InChI=1S/C8H12BrN3O/c1-12(2)3-4-13-8-10-5-7(9)6-11-8/h5-6H,3-4H2,1-2H3

InChI Key

VGJITRRQYVONDY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=NC=C(C=N1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-Dimethylaminoethanol (0.113 mL, 1.113 mmol) was suspended in anhydrous tetrahydrofuran (10 mL). Sodium hydride (60% in mineral oil, 0.134 g, 3.334 mmol) was added and the mixture was stirred for 5 minutes. 5-Bromo-2-chloropyrimidine (0.2 g, 1.03 mmol) was added and the mixture was stirred for 2 hours. The reaction mixture was diluted with 10% aqueous ammonium chloride and extracted with ethyl acetate. The extract was washed with water and brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo. LCMS method: 1, RT: 0.63 min, MI: 246-248 [M+1].
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0.113 mL
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0.2 g
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10 mL
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Synthesis routes and methods III

Procedure details

A solution of N,N-dimethylethanolamine (0.23 ml, 2.3 mmol) in dry dimethylformamide (5 ml) was treated with sodium hydride (60% suspension in mineral oil, 0.092 g, 2.3 mmol) and heated at 50° C. for 30 minutes. The product from Step 2 (0.50 g, 2.1 mmol) was added and the reaction heated at 50° C. overnight. After cooling to room temperature the reaction mixture was applied to a SCX column and washed with methanol then a mixture of 0.880 ammonia/methanol (1:9). The basic fractions were combined and chromatographed on silica gel eluting with 0.880 ammonia/methanol/dichloromethane solution (0.1:1.9:98 and 0.5:4.5:95) to afford the title compound (0.25 g, 48%); 1H NMR (CDCl3) 8.52 (2H, s), 4.45 (2H, t, J 8 Hz), 2.74 (2H, t, J 8 Hz), 2.33 (6H, s).
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0.23 mL
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0.092 g
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5 mL
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0.5 g
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Yield
48%

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